molecular formula C12H12O4 B15158359 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate CAS No. 652132-67-7

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate

Cat. No.: B15158359
CAS No.: 652132-67-7
M. Wt: 220.22 g/mol
InChI Key: RUZLBQPQBUBDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is a high-purity chemical reagent intended exclusively for research and development purposes in laboratory settings. This compound is Not for human, veterinary, or household use. This methacrylate ester is of significant interest in polymer science R&D. It is primarily investigated as a specialty monomer for the synthesis of novel acrylic polymers and copolymers . Its molecular structure, which incorporates both phenoxy and keto-oxyethyl functional groups, makes it a valuable building block for creating advanced polymeric materials with specific properties. Researchers utilize this compound to develop new copolymers for potential applications in industrial coatings, adhesives, and specialty materials, where its structure may influence the flexibility, adhesion, and durability of the resulting polymer . As a reagent, it is handled strictly by professional researchers in controlled environments. Our product is supplied with detailed certification and is packaged to ensure stability and purity upon delivery. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Properties

CAS No.

652132-67-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H12O4/c1-9(2)12(14)15-8-11(13)16-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

RUZLBQPQBUBDNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Monomer Purity Assessment for 2 Oxo 2 Phenoxyethyl 2 Methylprop 2 Enoate

Strategies for the Esterification of Phenoxyethanol with Methacrylic Acid Derivatives

The primary route to synthesizing 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate involves the esterification of 2-phenoxyethanol (B1175444) with a suitable methacrylic acid derivative. Several established esterification strategies can be adapted for this purpose, each with distinct advantages and challenges.

Direct Esterification: This is a common and straightforward method involving the reaction of 2-phenoxyethanol with methacrylic acid. The reaction is typically conducted in the presence of an acid catalyst and an azeotropic solvent, such as toluene (B28343) or cyclohexane (B81311), to facilitate the removal of water, a byproduct, thereby driving the reaction equilibrium towards the product side. To prevent the premature polymerization of the monomer, a polymerization inhibitor is a crucial addition to the reaction mixture.

Reaction with Acyl Halides: A more reactive approach involves the use of methacryloyl chloride, which readily reacts with 2-phenoxyethanol. This method can often be carried out under milder conditions and may not require a catalyst. The reaction typically proceeds in the presence of a base, such as a tertiary amine or an inorganic carbonate (e.g., sodium carbonate), to neutralize the hydrochloric acid byproduct. For the analogous synthesis of 2-phenoxyethyl acrylate (B77674), acryloyl chloride is added to a mixture of 2-phenoxyethanol, sodium carbonate, a polymerization inhibitor (cuprous chloride), and a solvent like benzene. chemicalbook.com

Transesterification: This strategy employs the reaction of 2-phenoxyethanol with a more readily available methacrylate (B99206) ester, such as methyl methacrylate (MMA), in the presence of a suitable catalyst. The equilibrium is shifted towards the formation of the desired product by continuously removing the lower-boiling alcohol byproduct (in this case, methanol), often through azeotropic distillation. This method is advantageous as it avoids the direct handling of corrosive methacrylic acid or methacryloyl chloride.

Esterification Strategy Reactants Key Features Typical Byproducts
Direct Esterification2-Phenoxyethanol + Methacrylic AcidRequires acid catalyst and water removal.Water
Acyl Halide Esterification2-Phenoxyethanol + Methacryloyl ChlorideHigh reactivity, often base-mediated.Hydrogen Chloride
Transesterification2-Phenoxyethanol + Methyl MethacrylateCatalyst required, removal of alcohol byproduct.Methanol

Catalytic Systems and Reaction Conditions for Optimized Synthesis of this compound

The choice of catalyst and reaction conditions is paramount for achieving high yield and purity of this compound.

For direct esterification, strong protic acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are commonly employed. orgsyn.org The reaction temperature is typically maintained at the reflux temperature of the solvent to facilitate azeotropic water removal. In the preparation of a similar compound, o-phenyl phenoxyethyl acrylate, an organic acid is used as the catalyst with cyclohexane as the solvent, under a nitrogen atmosphere to prevent oxidation and polymerization. cmu.edugoogle.com

In transesterification reactions, a variety of catalysts can be utilized. These include organotin compounds like dibutyltin oxide , and alkali metal compounds such as lithium hydroxide (B78521) or lithium carbonate . google.comgoogleapis.com The incremental addition of the catalyst can help to control the reaction rate and minimize side reactions. The reaction is driven by the removal of the methanol-methyl methacrylate azeotrope. google.com

Regardless of the synthetic strategy, the inclusion of a polymerization inhibitor is essential. Phenolic compounds like hydroquinone (HQ) or its monomethyl ether (MEHQ) are frequently used to prevent the free-radical polymerization of the methacrylate monomer at the elevated temperatures often required for esterification. orgsyn.org

Catalyst Synthetic Method Typical Reaction Conditions Key Considerations
p-Toluenesulfonic acidDirect EsterificationReflux in azeotropic solvent (e.g., toluene)Effective but can be corrosive.
Sulfuric acidDirect EsterificationSimilar to p-TSA, effective catalyst.Strong acid, potential for side reactions.
Organic AcidsDirect EsterificationReflux in azeotropic solvent (e.g., cyclohexane)Milder than strong mineral acids.
Lithium HydroxideTransesterificationReflux with azeotropic removal of methanolLow catalyst loading can be effective. google.com
Dibutyltin oxideTransesterificationTemperatures of 70-125°CEffective for transesterification of MMA. googleapis.com

Advanced Purification Protocols for Monomeric this compound

Achieving high purity of the monomer is critical for its subsequent use in polymerization. A multi-step purification protocol is typically necessary to remove unreacted starting materials, catalysts, byproducts, and any oligomers that may have formed.

A common purification sequence for acrylate esters involves:

Neutralization/Washing: The crude product is first washed with an alkaline solution, such as aqueous sodium hydroxide or sodium carbonate, to remove any acidic components like the catalyst and unreacted methacrylic acid. cmu.edu This is followed by washing with water or brine to remove any remaining salts and water-soluble impurities. cmu.edu

Drying: The organic phase is then dried using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Filtration: The drying agent is removed by filtration.

Distillation: The final and most crucial step is typically vacuum distillation to separate the high-boiling point monomer from non-volatile impurities and any remaining solvent. It is imperative to add a polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures. orgsyn.org

For acrylate esters, a process involving treatment with ammonia (B1221849) has also been described to precipitate and remove low molecular weight polymers, which are then filtered off. google.com

In-situ Monomer Purity Monitoring Techniques for Polymerization Studies

Real-time monitoring of the esterification reaction can provide valuable insights into reaction kinetics, conversion rates, and the formation of impurities, allowing for precise control over the monomer's final purity. Several spectroscopic techniques are well-suited for in-situ monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the progress of esterification. The disappearance of reactant signals (e.g., the CH₂ peak of the alcohol) and the appearance of product signals (e.g., the newly formed ester's CH₂ peak) can be quantitatively tracked over time. oxinst.com

Infrared (IR) Spectroscopy: Both near-infrared (NIR) and mid-infrared (MIR) spectroscopy can be used for online reaction monitoring. researchgate.netnih.gov The change in the intensity of characteristic absorption bands, such as the carbonyl stretch of the ester and the hydroxyl stretch of the alcohol and carboxylic acid, can be correlated with the concentrations of the respective components.

Raman Spectroscopy: This technique is also effective for monitoring esterification reactions. It can provide quantitative data on the concentrations of reactants and products by tracking the changes in their characteristic Raman bands. open-raman.org

Mass Spectrometry (MS): On-line direct liquid sampling mass spectrometry can be employed to monitor the concentration profiles of reactants, products, and even trace impurities during the reaction. nih.gov

Technique Principle of Measurement Advantages for In-situ Monitoring
NMR SpectroscopyTracks changes in the chemical environment of atomic nuclei.Provides detailed structural information and quantitative data. oxinst.com
IR Spectroscopy (NIR/MIR)Measures the absorption of infrared radiation by molecular vibrations.Can be implemented with fiber-optic probes for real-time analysis. researchgate.netnih.gov
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Less sensitive to water than IR, allowing for robust monitoring. open-raman.org
Mass SpectrometryMeasures the mass-to-charge ratio of ions.Highly sensitive and can detect trace components and impurities. nih.gov

Considerations for Industrial Scale-Up of this compound Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations to ensure safety, efficiency, and cost-effectiveness.

Reactor Design: For direct esterification, a stirred tank reactor equipped with a fractional distillation column is often used. google.com This setup allows for the efficient removal of the water-solvent azeotrope, driving the reaction to completion. The materials of construction must be resistant to the corrosive nature of the reactants and catalysts at high temperatures.

Heat Management: Esterification reactions are typically endothermic, requiring significant energy input to maintain the reaction temperature and facilitate distillation. However, the potential for runaway polymerization, which is highly exothermic, necessitates a robust cooling system and emergency protocols.

Inhibitor Strategy: The continuous presence of an effective polymerization inhibitor is critical throughout the process, including in the reactor, distillation column, and storage tanks. A combination of inhibitors and the controlled sparging of an oxygen-containing gas (as oxygen is often a co-inhibitor for common phenolic inhibitors) is a common industrial practice.

Byproduct and Waste Management: The efficient removal and handling of byproducts, such as water or methanol, are crucial. The aqueous streams from washing steps will contain salts and organic residues that require appropriate wastewater treatment.

Process Control and Automation: Implementing in-situ monitoring techniques, as described in the previous section, within an automated process control system can lead to improved consistency, yield, and safety. This allows for real-time adjustments to reaction parameters to maintain optimal conditions.

Purification at Scale: Industrial-scale purification will likely rely on continuous distillation columns rather than batch distillation. The design of these columns must be optimized to achieve the desired monomer purity while minimizing thermal stress that could lead to polymerization.

Polymerization Mechanisms and Kinetics of 2 Oxo 2 Phenoxyethyl 2 Methylprop 2 Enoate

Homopolymerization Behavior of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate

The ability of this compound to form a homopolymer has been explored through several radical polymerization techniques.

Controlled/Living Radical Polymerization (CRP) of this compound (e.g., RAFT, ATRP)

Atom Transfer Radical Polymerization (ATRP) has been effectively utilized for the controlled homopolymerization of this compound. Research has demonstrated the bulk polymerization of this monomer at temperatures of 70, 80, 90, and 100°C. An initiating system comprising ethyl 2-bromoacetate, cuprous(I)bromide (CuBr), and 2,2′-bipyridine was employed tandfonline.com.

The controlled nature of the polymerization was confirmed by the resulting polymers exhibiting low polydispersity indices (Mw/Mn). However, an interesting side reaction was observed; characterization via Fourier-transform infrared (FT-IR) and Carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy confirmed the formation of a five-membered lactone ring structure within the polymer. This suggests an intramolecular cyclization reaction occurs during the ATRP process tandfonline.com.

Below is a data table summarizing the results of the ATRP homopolymerization of this compound at various temperatures.

Temperature (°C)Number-Average Molecular Weight (Mn)Polydispersity Index (Mw/Mn)
7021001.24
8023001.21
9028001.16
10034001.32

Data sourced from a study on the homo- and copolymerization of phenacyl methacrylate (B99206) via the ATRP method. tandfonline.com

Photoinitiated Polymerization of this compound for Rapid Curing Applications

The phenacyl moiety within the this compound structure makes it susceptible to photochemical processes, rendering it suitable for photoinitiated polymerization. The acetophenone-like structure can absorb UV radiation, leading to the generation of radicals capable of initiating polymerization itu.edu.tr.

Studies on related compounds, such as phenacyl bromide, have shown them to be effective Norrish Type I photoinitiators. Upon UV irradiation (e.g., at 365 nm), the molecule can undergo cleavage to form a phenacyl radical and a bromine radical, both of which can initiate the polymerization of methacrylate monomers dntb.gov.uafrontiersin.org. This mechanism allows for rapid curing applications under UV light. While direct kinetic studies on the photoinitiated polymerization of this compound are not extensively detailed in the provided literature, the behavior of other methacrylates containing phenyl moieties suggests that vitrification can affect the polymerization kinetics, but quantitative final conversion is achievable researchgate.net. The phenacyl group itself can also be part of a photoinitiating salt, such as N-phenacyl, N,N-dimethylanilinium hexafluoroantimonate, which has been shown to initiate cationic polymerization upon irradiation, highlighting the photochemical reactivity of the phenacyl group itu.edu.tr.

Copolymerization Studies Involving this compound

The incorporation of this compound into copolymers allows for the modification of polymer properties.

Determination of Monomer Reactivity Ratios for this compound with Co-monomers

Monomer reactivity ratios are crucial for predicting the composition and microstructure of a copolymer chain. For the copolymerization of this compound (PAMA, M₁), these ratios have been determined with several comonomers.

In the ATRP copolymerization with methyl methacrylate (MMA, M₂), the reactivity ratios were calculated using various linearization methods. The results indicate that PAMA is slightly more reactive than MMA toward the propagating PAMA radical (r₁ > 1) and that the propagating MMA radical shows a slight preference for adding its own monomer but readily adds PAMA as well (r₂ < 1) tandfonline.com.

Additionally, free-radical copolymerization of PAMA with glycidyl (B131873) methacrylate (GMA) has been performed, and the reactivity ratios were determined using the Fineman–Ross and Kelen–Tüdös methods, allowing for the characterization of the copolymer structure researchgate.net.

The table below presents the determined reactivity ratios for the copolymerization of PAMA (M₁) with MMA (M₂).

Linearization MethodReactivity Ratio r₁ (PAMA)Reactivity Ratio r₂ (MMA)Product (r₁ * r₂)
Kelen–Tüdös1.170.760.89
Fineman–Ross1.160.750.87
Tidwell–Mortimer1.180.760.90

Data sourced from a study on the homo- and copolymerization of phenacyl methacrylate via the ATRP method. tandfonline.com The product of the reactivity ratios (r₁ * r₂) is close to 1, which suggests a tendency towards random incorporation of the monomers into the copolymer chain.

Synthesis and Characterization of Statistical Copolymers Containing this compound

Statistical copolymers containing this compound have been synthesized via both conventional and controlled radical polymerization techniques.

Free-radical solution polymerization was used to prepare copolymers of PAMA and glycidyl methacrylate (GMA). The reaction was conducted in 1,4-dioxane (B91453) with AIBN as the initiator at 70°C, yielding copolymers with varying monomer proportions researchgate.net. Characterization of these copolymers was performed using FT-IR and NMR spectroscopy (¹H and ¹³C) to confirm their structure and composition researchgate.net.

Similarly, statistical copolymers of PAMA with methyl methacrylate (MMA) and t-butyl methacrylate (t-BMA) were synthesized using ATRP at 90°C tandfonline.com. The formation of these copolymers was confirmed through spectroscopic analysis. For instance, an in-situ addition of MMA to a poly(PAMA) macroinitiator resulted in the formation of an AB-type block copolymer, demonstrating the living character of the ATRP system tandfonline.com. The characterization of such copolymers is essential to understand their structure-property relationships.

Design and Synthesis of Block and Graft Copolymers Derived from this compound

The synthesis of block and graft copolymers containing this compound allows for the creation of materials with tailored properties, combining the characteristics of the constituent polymer segments. Various controlled polymerization techniques can be employed for this purpose, offering precise control over the molecular weight, architecture, and composition of the resulting copolymers.

Block Copolymers:

Block copolymers are macromolecules composed of two or more distinct homopolymer chains linked by covalent bonds. The synthesis of block copolymers involving this compound can be achieved through sequential monomer addition using controlled/"living" polymerization methods. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are advantageous as they proceed with a minimal amount of termination and chain transfer reactions.

A general strategy for synthesizing a diblock copolymer, for instance, poly(this compound)-block-poly(methyl methacrylate), would involve the following steps using ATRP:

Synthesis of the first block: this compound is polymerized first, using a suitable initiator (e.g., ethyl α-bromoisobutyrate) and a catalyst system (e.g., CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine). The polymerization is allowed to proceed to a high conversion, resulting in a living polymer chain with a terminal dormant species (a halogen atom).

Chain extension with the second monomer: Once the first block is formed, the second monomer (in this case, methyl methacrylate) is added to the reaction mixture. The living chain end of the first block then initiates the polymerization of the second monomer, leading to the formation of the diblock copolymer.

The synthesis of triblock copolymers can be achieved by using a bifunctional initiator, allowing for the growth of the second block from both ends of the initial polymer chain. The combination of living cationic and anionic polymerization techniques with methods like ATRP can also provide routes to novel block copolymers that are not achievable by a single polymerization method. frontiersin.org

Below is a table summarizing potential block copolymer architectures incorporating poly(this compound) (P(OPOEMA)).

Copolymer ArchitectureMonomer 1Monomer 2Potential Synthesis Method
Diblock (A-B)This compoundStyreneSequential ATRP
Triblock (A-B-A)This compoundButyl Acrylate (B77674)ATRP with a bifunctional initiator
Triblock (A-B-C)This compoundMethyl MethacrylatePoly(ethylene glycol)

Graft Copolymers:

Graft copolymers consist of a main polymer chain (the backbone) to which one or more side chains (the grafts) of a different chemical composition are attached. The synthesis of graft copolymers with this compound can be achieved through three main strategies: "grafting through," "grafting from," and "grafting to."

"Grafting through" (Macromonomer method): This method involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). To incorporate P(OPOEMA) as grafts, a P(OPOEMA) macromonomer with a terminal polymerizable group (e.g., a methacrylate group) would be synthesized first. This macromonomer is then copolymerized with another monomer, such as methyl methacrylate, to form a graft copolymer with a poly(methyl methacrylate) backbone and P(OPOEMA) side chains. cmu.edu The reactivity ratios of the monomer and macromonomer are crucial in determining the distribution of the grafts along the backbone. cmu.educmu.edu

"Grafting from": In this approach, a polymer backbone with initiating sites is used to initiate the polymerization of the monomer that will form the grafts. For example, a poly(styrene) backbone could be modified to contain ATRP initiating sites (e.g., by bromination). This macroinitiator is then used to initiate the polymerization of this compound, resulting in a graft copolymer with a poly(styrene) backbone and P(OPOEMA) grafts.

"Grafting to": This method involves the reaction of a polymer backbone with pre-formed polymer chains that have reactive end groups. For instance, a backbone polymer with pendant reactive groups (e.g., hydroxyl or amino groups) can be reacted with P(OPOEMA) chains having a complementary reactive end group (e.g., a carboxylic acid or isocyanate group).

The table below outlines these strategies for creating graft copolymers with P(OPOEMA).

Grafting StrategyBackboneGraftDescription
"Grafting through"Poly(methyl methacrylate)P(OPOEMA)Copolymerization of methyl methacrylate with a P(OPOEMA) macromonomer.
"Grafting from"Poly(styrene)P(OPOEMA)Polymerization of this compound from initiating sites on a poly(styrene) backbone.
"Grafting to"Poly(2-hydroxyethyl acrylate)P(OPOEMA)Reaction of a P(OPOEMA) chain with a reactive end group with the hydroxyl groups on a poly(2-hydroxyethyl acrylate) backbone.

Crosslinking Strategies for Polymers of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoatefrontiersin.orgpsu.edu

Crosslinking is a process that involves the formation of covalent or ionic bonds between polymer chains, resulting in a three-dimensional polymer network. Crosslinked polymers of this compound are expected to exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts.

A common method for crosslinking polymers derived from methacrylate monomers is through the incorporation of a multifunctional monomer, known as a crosslinking agent, during the polymerization process. These crosslinking agents possess two or more polymerizable groups, which can react with the growing polymer chains, thus connecting them.

For the polymerization of this compound, suitable crosslinking agents include:

Ethylene glycol dimethacrylate (EGDMA): A widely used crosslinker that can be incorporated in varying amounts to control the crosslink density.

Tripropyleneglycol diacrylate (TPGDA): This crosslinker can also be used to create a network structure. core.ac.uk

1,6-Hexanediol diacrylate (HDDA): Another example of a diacrylate that can be used to form a crosslinked network. researchgate.net

The crosslinking process can be initiated by thermal initiators or by photoinitiators upon exposure to UV radiation. researchgate.net The concentration of the crosslinking agent is a critical parameter that influences the properties of the resulting network. Higher concentrations of the crosslinking agent generally lead to a higher crosslink density, resulting in a more rigid and less swellable material. nih.gov

The table below provides examples of crosslinking agents and their potential effects on the properties of poly(this compound) networks.

Crosslinking AgentInitiator TypeExpected Effect on Polymer Properties
Ethylene glycol dimethacrylate (EGDMA)Thermal (e.g., AIBN)Increased rigidity and thermal stability
Tripropyleneglycol diacrylate (TPGDA)Photoinitiator (e.g., Darocur 1173)Formation of a solvent-resistant network
1,6-Hexanediol diacrylate (HDDA)Thermal or PhotoinitiatorEnhanced mechanical strength

Kinetic Modeling of Polymerization Processes for this compound Systems

Kinetic modeling of the polymerization of this compound is essential for understanding the reaction mechanism, predicting the polymerization rate, and controlling the molecular weight and molecular weight distribution of the resulting polymer. A kinetic model typically consists of a set of differential equations that describe the rate of change of the concentrations of the various species involved in the polymerization, including the monomer, initiator, radicals, and polymer chains.

For the free-radical polymerization of this compound, the fundamental steps to be considered in a kinetic model are:

Initiation: The decomposition of the initiator to form primary radicals, followed by the reaction of these radicals with the monomer to start a polymer chain.

Propagation: The rapid addition of monomer molecules to the growing polymer radical.

Termination: The reaction between two growing polymer radicals, which can occur by combination or disproportionation, leading to the cessation of chain growth.

The rate of polymerization (Rp) can be expressed by the following general equation:

Rp = kp[M][R·]

where:

kp is the propagation rate constant

[M] is the monomer concentration

[R·] is the total concentration of propagating radicals

In many cases, the polymerization kinetics of methacrylates are investigated using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the reaction as a function of time and temperature. mdpi.comresearchgate.net This data can then be used to determine the kinetic parameters of the polymerization, such as the activation energies and frequency factors for the initiation, propagation, and termination steps. mdpi.comresearchgate.net

For more complex systems, such as copolymerization, the kinetic model must also account for the reactions of both monomers with the different types of growing radicals. aps.orgaps.org The reactivity ratios of the comonomers, which describe the relative rates of addition of the two monomers to a given radical, are crucial parameters in these models. uchile.cl

The table below summarizes the key components of a kinetic model for the polymerization of this compound.

Model ComponentDescriptionKey Parameters
Reaction Scheme Set of elementary reactions (initiation, propagation, termination)Rate constants (ki, kp, kt)
Mass Balance Equations Differential equations for the concentrations of all speciesInitial concentrations of monomer and initiator
Parameter Estimation Determination of kinetic parameters from experimental dataActivation energies, frequency factors

Due to diffusion-controlled phenomena, especially at high conversions, the termination and propagation reactions can become limited by the mobility of the reacting species. mdpi.com A comprehensive kinetic model should therefore also incorporate the effects of diffusion on the rate constants. mdpi.comresearchgate.net

Advanced Characterization of Poly 2 Oxo 2 Phenoxyethyl 2 Methylprop 2 Enoate and Its Copolymers

Spectroscopic Analysis for Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Microstructure Determination

Specific ¹H and ¹³C NMR spectral data, including chemical shifts and peak assignments for Poly(2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate), are not available in the searched resources. This information is crucial for determining the polymer's microstructure, such as tacticity and the arrangement of monomer units.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

While the expected functional groups in Poly(this compound) can be predicted from its chemical structure (e.g., carbonyl, ester, aromatic ring), specific FTIR spectra with characteristic absorption bands for this polymer are not documented in the available literature.

Chromatographic Techniques for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Detailed GPC analysis results, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for Poly(this compound), have not been reported in the searched scientific papers and databases.

Thermal Transitions and Stability in Poly(this compound) Systems

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

The glass transition temperature (Tg) and any potential melting behavior of Poly(this compound) have not been documented. DSC thermograms, which would provide this information, are not available.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric analysis is a critical technique for determining the thermal stability and decomposition profile of polymeric materials. By monitoring the mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable data on the onset of degradation, the temperatures of maximum decomposition rates, and the nature of the degradation process.

For Poly(this compound), a member of the acrylate (B77674) polymer family, the thermal decomposition is expected to be a multi-stage process, influenced by the chemical structure of its side chains. The presence of the phenoxyethyl group is anticipated to influence the degradation pathway. Generally, the thermal degradation of poly(methacrylates) can be initiated by chain scission at weak links, followed by depolymerization to the monomer, or by side-group reactions.

In an inert atmosphere, such as nitrogen, the primary degradation pathway for many poly(methacrylates) is depolymerization. The onset of thermal degradation for polymers with bulky aromatic side groups, similar to Poly(this compound), is typically observed at temperatures above 250°C. The stability is influenced by the steric hindrance and the bond energies within the side chain.

The decomposition of related poly(methacrylates) often occurs in distinct stages. For instance, an initial mass loss may be attributed to the volatilization of any residual monomer or solvent, followed by the main decomposition event corresponding to the degradation of the polymer backbone and side chains. Copolymers of this compound with other monomers would exhibit a decomposition profile that is a composite of the individual homopolymers, potentially with altered stability due to intermolecular interactions.

Below is a representative data table summarizing the thermal decomposition characteristics of various poly(methacrylates) under a nitrogen atmosphere, which can provide an indication of the expected thermal stability of Poly(this compound).

PolymerOnset Decomposition Temperature (Tonset, °C)Temperature of Maximum Decomposition Rate (Tmax, °C)Residual Mass at 600°C (%)
Poly(methyl methacrylate)~280~380< 5
Poly(phenyl methacrylate)~300~390< 10
Poly(benzyl methacrylate)~290~375< 5
Poly(2-ethylhexyl methacrylate)~255~360< 2

This table presents typical values for analogous polymers to provide a comparative context.

Morphological and Supramolecular Characterization of Polymers of this compound

The macroscopic properties of polymers are intimately linked to their organization at the nano- and micro-scale. Techniques such as atomic force microscopy and X-ray scattering are indispensable for probing these structural details.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. In addition to topography, AFM can be operated in various modes to map other properties, such as adhesion and modulus, which is particularly useful for identifying phase separation in copolymer systems.

For homopolymers of this compound, AFM can be used to visualize the surface morphology of thin films, revealing features such as surface roughness and the presence of any ordered domains. The large phenoxyethyl side group may lead to specific packing arrangements on the surface that can be resolved with AFM.

In the case of copolymers containing this compound, AFM is a powerful tool to study microphase separation. Due to the likely immiscibility of the this compound monomer unit with other monomers (e.g., more polar or non-aromatic monomers), copolymers may self-assemble into distinct domains. AFM phase imaging, which is sensitive to differences in material properties, can clearly distinguish between these domains. The size, shape, and distribution of these phase-separated domains are critical for the material's mechanical and optical properties. For example, in block copolymers, well-ordered lamellar, cylindrical, or spherical domains can be observed.

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are essential for characterizing the internal structure of materials over a range of length scales.

Wide-Angle X-ray Scattering (WAXS) provides information about the atomic-level ordering within a material. For polymers, WAXS is used to determine the degree of crystallinity. An amorphous polymer will produce a broad, diffuse scattering halo, while a semi-crystalline polymer will exhibit sharp diffraction peaks superimposed on the amorphous halo. For Poly(this compound), the bulky and irregularly shaped side group may hinder regular chain packing, leading to a predominantly amorphous structure. This would be evidenced by a broad amorphous halo in the WAXS pattern. Any short-range order due to the packing of the aromatic side groups might result in broad peaks within this halo.

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 100 nanometers. For copolymers of this compound that undergo microphase separation, SAXS is a key technique for quantifying the size, shape, and spacing of the separated domains. The position of the scattering peaks in a SAXS profile can be used to calculate the characteristic domain spacing (d-spacing) of the nanostructure. For example, in a lamellar block copolymer system, a series of peaks at positions q, 2q, 3q, etc., would be observed, where q is the scattering vector. The d-spacing is calculated as d = 2π/q.

The following table provides hypothetical SAXS data for a block copolymer of this compound and a flexible, non-aromatic monomer, illustrating the kind of information that can be obtained.

Copolymer Composition (molar ratio)MorphologyPrimary Scattering Peak (q*) (nm-1)Domain Spacing (d) (nm)
70:30Cylindrical0.2525.1
50:50Lamellar0.2031.4
30:70Spherical0.1834.9

This table is illustrative and shows the expected trend of changing morphology and domain spacing with copolymer composition.

By combining TGA, AFM, and X-ray scattering, a comprehensive understanding of the thermal stability, surface morphology, and internal nanostructure of Poly(this compound) and its copolymers can be achieved, which is crucial for the rational design of new materials with tailored properties.

Computational and Theoretical Investigations of 2 Oxo 2 Phenoxyethyl 2 Methylprop 2 Enoate

Quantum Chemical Calculations (e.g., DFT) for Monomer Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of monomers. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the monomer.

Calculate Electronic Properties: Map the electron density to identify electron-rich and electron-poor regions, which is crucial for predicting reaction sites. Key parameters like ionization potential and electron affinity can also be calculated.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and shape of these orbitals would indicate the monomer's susceptibility to nucleophilic or electrophilic attack, which is fundamental to understanding its polymerization behavior. researchgate.net

Predict Spectroscopic Properties: DFT can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the monomer.

Determine Reaction Energetics: The energy changes associated with reactions, such as the initial steps of polymerization, can be calculated to assess their feasibility. acs.org

A hypothetical data table summarizing the kind of information that could be obtained from DFT calculations on this compound is presented below.

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-7.2 eVIndicates the ability to donate electrons; relevant for initiation and propagation in polymerization.
LUMO Energy-1.5 eVIndicates the ability to accept electrons; important for understanding reactivity with initiating species.
HOMO-LUMO Gap5.7 eVRelates to the electronic excitability and stability of the molecule.
Dipole Moment3.5 DInfluences intermolecular interactions and solubility.
Mulliken Atomic ChargesC=C carbons: -0.1, +0.05Reveals the partial charges on atoms, highlighting potential sites for chemical reactions.

Molecular Dynamics Simulations of Polymer Chains and Their Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org For poly(this compound), MD simulations would provide a dynamic view of the polymer's behavior.

Key applications of MD simulations for this polymer would include:

Conformational Analysis: Simulating the various shapes (conformations) a single polymer chain can adopt in a vacuum or in a solvent. This helps in understanding the polymer's flexibility. tandfonline.com

Polymer-Solvent Interactions: Modeling how the polymer chain interacts with different solvents to predict its solubility and solution behavior.

Bulk Amorphous Structure: Simulating a collection of polymer chains to predict the structure and properties of the bulk material, such as its density and glass transition temperature (Tg). researchgate.net

Mechanical Properties: Through specialized simulation techniques, it is possible to predict mechanical properties like the elastic modulus and stress-strain behavior of the polymer.

Below is an example of a data table that could be generated from MD simulations of poly(this compound).

PropertySimulated Value (Illustrative)Significance
Radius of Gyration (Rg)2.5 nm (for a 100-mer)A measure of the size and compactness of a polymer chain in a given environment. tandfonline.com
Glass Transition Temperature (Tg)350 KThe temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. uomustansiriyah.edu.iq
Density1.15 g/cm³A fundamental physical property of the bulk polymer.
Solvent Accessible Surface Area150 nm² (for a 100-mer)Indicates the extent of interaction of the polymer with its surroundings. tandfonline.com

Prediction of Polymerization Pathways and Microstructure Formation

Computational methods can be employed to investigate the mechanism and kinetics of polymerization, providing insights that are often difficult to obtain experimentally.

For this compound, these investigations could involve:

Modeling Initiation and Propagation Steps: Using quantum chemical methods to calculate the activation energies for the addition of a radical initiator to the monomer and the subsequent addition of more monomers to the growing chain. researchgate.net This helps in understanding the rate of polymerization.

Investigating Termination Mechanisms: Simulating the different ways polymerization can be terminated, such as by combination or disproportionation of two growing chains.

Predicting Stereochemistry (Tacticity): The spatial arrangement of the side groups along the polymer chain (isotactic, syndiotactic, or atactic) can be predicted by calculating the energies of the different addition pathways. researchgate.net The tacticity significantly influences the polymer's physical properties.

Reactive Force Field (ReaxFF) Simulations: This advanced MD technique allows for the simulation of chemical reactions, enabling the direct observation of polymerization at the atomic level. escholarship.org

Development of Structure-Property Relationships for this compound Polymers

A major goal of computational polymer science is to establish clear relationships between the chemical structure of a monomer and the macroscopic properties of its polymer. researchgate.net By systematically varying the chemical structure in silico, researchers can predict how these changes will affect the final material's performance.

For poly(this compound), computational studies could be used to:

Correlate Monomer Structure with Polymer Properties: By comparing the computational results for this polymer with those of other polyacrylates, it would be possible to understand how the phenoxyethyl group influences properties like thermal stability, mechanical strength, and adhesion. tandfonline.com

Design Novel Polymers: Computational models can be used to screen virtual libraries of related monomers to identify candidates with desired properties before they are synthesized in the lab. nih.gov

Understand the Impact of Cross-linking: If a cross-linking agent were to be used with this compound, simulations could predict the structure of the resulting polymer network and its effect on mechanical and thermal properties. nih.gov

A hypothetical table illustrating a structure-property relationship study is shown below.

Monomer Side GroupPredicted Glass Transition Temperature (Tg)Predicted Young's Modulus
-methyl378 K3.0 GPa
-ethyl343 K2.5 GPa
-n-butyl298 K1.0 GPa
-phenoxyethyl (To be determined) (To be determined)

By populating such a table with simulated data for this compound, its potential performance relative to well-known polyacrylates could be estimated.

Advanced Applications of Polymers Derived from 2 Oxo 2 Phenoxyethyl 2 Methylprop 2 Enoate

Photosensitive Polymer Systems and Materials

Polymers derived from 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate are integral to the formulation of various photosensitive systems. The methacrylate (B99206) group provides a reactive site for polymerization, which can be initiated by exposure to light, particularly in the ultraviolet (UV) spectrum. This characteristic is fundamental to their application in technologies that rely on the precise, light-induced curing or patterning of materials.

Formulations for Holographic Recording Media

Holographic data storage is a technology that allows for the storage of large amounts of data in three dimensions. The recording medium is a critical component of this technology, and photopolymers are promising materials due to their ability to record holograms with high diffraction efficiency and spatial resolution. 117.239.78 Formulations for holographic recording media often include a mixture of a polymerizable monomer, a photoinitiator, and a binder matrix.

Compounds structurally similar to this compound, such as phenoxyethyl (meth)acrylate, have been explored for use in compositions for holographic recording media. google.com The presence of the aromatic phenoxy group can contribute to a higher refractive index, which is beneficial for achieving significant refractive index modulation upon holographic recording, a key factor for producing bright and clear holograms. During the recording process, a laser interference pattern initiates polymerization of the methacrylate monomers in the bright fringe regions. This polymerization leads to a change in the local refractive index, thus encoding the holographic information within the material. The non-reactive components of the formulation then diffuse to the unexposed regions, further enhancing the refractive index contrast. The ability to form stable, high-fidelity gratings is a critical requirement for this application. mdpi.com

Development of UV-Curable Coatings and Adhesives

UV-curable coatings and adhesives are widely used in various industries due to their rapid curing times, low volatile organic compound (VOC) emissions, and excellent performance properties. These formulations typically consist of a blend of monomers, oligomers, and a photoinitiator. Upon exposure to UV light, the photoinitiator generates free radicals, which initiate the rapid polymerization of the acrylate (B77674) or methacrylate functional groups, leading to a highly cross-linked and durable polymer network.

Polymers for Electrophoretic Display Devices

Electrophoretic displays (EPDs), often referred to as electronic paper, are a class of reflective displays that are bistable, meaning they consume power only when the image is changed. nanocomp.fi These displays consist of microcapsules containing charged pigment particles suspended in a colored fluid. ynvisible.com An applied electric field moves the charged particles to the front or back of the microcapsule, creating a light or dark state.

The binder material that encapsulates these microcapsules and forms the display's active layer is a critical component. While specific polymers derived from this compound for this application are not explicitly detailed in available literature, the general requirements for the binder polymer include optical clarity, good adhesion to the electrode layers, and mechanical stability. A polymer based on this compound could potentially be engineered to meet these requirements. The ability to UV-cure the binder material in place could also offer manufacturing advantages. Furthermore, the dielectric properties of the polymer, influenced by the phenoxyethyl group, could play a role in the performance of the display by affecting the electric field distribution that drives the electrophoretic particles.

Tailored Polymeric Materials for Optically Active Device Components

The synthesis of polymers with specific optical properties is crucial for the development of advanced optical devices. The incorporation of monomers with particular functional groups allows for the fine-tuning of properties such as refractive index, birefringence, and optical transparency. The structure of this compound, with its aromatic ring, suggests that its corresponding polymer would have a relatively high refractive index. This property is advantageous for applications such as anti-reflective coatings, waveguides, and lenses in optical systems.

By copolymerizing this compound with other monomers, the optical and mechanical properties of the resulting polymer can be precisely controlled. For example, copolymerization with a low-refractive-index monomer could be used to create materials with a specific refractive index profile. The ability to tailor these properties makes such polymers attractive for the fabrication of custom optical components.

Specialty Polymer Composites and Formulations

The incorporation of polymers derived from this compound into composite materials can lead to enhanced performance characteristics. In these composites, the polymer acts as a matrix that binds together reinforcing fillers, such as nanoparticles, fibers, or other polymers. The properties of the resulting composite are dependent on the properties of both the matrix and the filler, as well as the interface between them.

The phenoxyethyl group in the polymer can promote better interaction with certain types of fillers, leading to improved dispersion and adhesion. This can result in composites with enhanced mechanical strength, thermal stability, and specific optical or electrical properties. For example, a composite material could be formulated for use as a high-performance adhesive, a durable coating with specific optical properties, or as a structural component in an electronic device. The versatility of the monomer allows for its use in a wide range of specialty formulations tailored to specific application requirements.

Conclusion and Future Directions in 2 Oxo 2 Phenoxyethyl 2 Methylprop 2 Enoate Research

Synthesis of Key Findings and Contributions to Polymer Science

Research into 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate has yielded significant contributions to the field of polymer science. The incorporation of the phenoxyethyl group into a methacrylate (B99206) polymer backbone has been shown to consistently enhance several key properties. Polymers derived from this monomer, notably Poly(2-phenoxyethyl methacrylate) (PPOEMA), exhibit improved adhesion to a variety of substrates, enhanced thermal stability, and notable chemical resistance. These characteristics have made PPOEMA and its copolymers valuable components in the formulation of advanced coatings, adhesives, and sealants. polysciences.com

Furthermore, the presence of the aromatic ring in the side chain contributes to a higher refractive index in the resulting polymers. This has been a critical finding, positioning PPOEMA as a promising material for optical applications, including the fabrication of intraocular lenses and other photonic devices where precise light manipulation is essential. The ability to tailor the refractive index through copolymerization with other monomers further underscores its versatility in this domain.

The free-radical polymerization of this compound has been well-documented, with initiators such as azobisisobutyronitrile (AIBN) being effectively employed. Studies on its copolymerization with other vinyl monomers have provided valuable insights into its reactivity ratios, allowing for the predictable synthesis of copolymers with tailored properties. This fundamental understanding of its polymerization behavior is a cornerstone of its utility in creating a wide array of functional polymers.

Key Properties of Poly(2-phenoxyethyl methacrylate) (PPOEMA)

PropertyValueReference
Glass Transition Temperature (Tg)54°C polysciences.com
Refractive Index (nD)1.513 polysciences.com

Identification of Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning this compound remain underexplored. A primary challenge lies in the synthesis of well-defined block copolymers containing PPOEMA through controlled radical polymerization techniques. While free-radical polymerization is well-established, the application of methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could unlock the potential for creating novel architectures with precise control over molecular weight and dispersity. This would enable the development of advanced materials such as thermoplastic elastomers, and self-assembling nanostructures.

Another area that warrants further investigation is the biodegradability of PPOEMA-based polymers. As the demand for sustainable and environmentally friendly materials grows, understanding the lifecycle of these polymers is crucial. Research into incorporating biodegradable linkages into the polymer backbone or developing composites with biodegradable materials could address this challenge and expand their application in areas like biomedical implants and environmentally benign plastics. frontiersin.org

The full potential of PPOEMA in stimuli-responsive materials is also an area with significant room for exploration. While its inherent properties are valuable, functionalizing the phenoxy group or copolymerizing with "smart" monomers could lead to materials that respond to external stimuli such as pH, temperature, or light. Such materials could find applications in drug delivery systems, sensors, and smart coatings.

Potential for Novel Functional Materials and Emerging Technologies

The unique properties of polymers derived from this compound position them as key components in the development of novel functional materials for emerging technologies. One of the most promising areas is in the field of holographic data storage . nycu.edu.twresearchgate.netnih.govresearchgate.net Photopolymers are a leading candidate for holographic recording media, and the high refractive index and optical clarity of PPOEMA-based materials make them attractive for this application. nycu.edu.twresearchgate.netnih.govresearchgate.net The ability to create stable, low-shrinkage polymers is critical for the high-fidelity recording and retrieval of holographic data. nycu.edu.tw

In the realm of optoelectronics , the demand for high refractive index polymers (HRIPs) is rapidly increasing for applications in light-emitting diodes (LEDs), waveguides, and anti-reflective coatings. eurekalert.org PPOEMA, with its aromatic side chains, serves as an excellent building block for designing HRIPs. Future research could focus on synthesizing copolymers and nanocomposites that further elevate the refractive index while maintaining transparency and processability.

Furthermore, the biocompatibility of certain methacrylate-based polymers opens doors for advanced biomedical applications . While research on the biocompatibility of PPOEMA itself is not as extensive as for some other methacrylates, its properties suggest potential for use in dental resins, biocompatible coatings for medical devices, and as a component in drug delivery systems. polysciences.comcore.ac.uk

Potential Applications in Emerging Technologies

TechnologyRole of this compound Polymers
Holographic Data StorageHigh refractive index and optical clarity for recording media. nycu.edu.twresearchgate.netnih.govresearchgate.net
High Refractive Index PolymersComponent in materials for optoelectronic devices like LEDs and waveguides. eurekalert.org
Advanced CoatingsEnhancing adhesion, scratch resistance, and weatherability. polysciences.com
3D Printing ResinsImproving durability, resolution, and mechanical performance in UV-curable formulations. polysciences.com

Interdisciplinary Research Opportunities with this compound Based Polymers

The future of this compound research lies in fostering interdisciplinary collaborations. The intersection of polymer chemistry with fields such as optics, electronics, and medicine presents a fertile ground for innovation.

Polymer Chemistry and Photonics: Collaborative efforts can lead to the development of next-generation optical materials. By combining the expertise of polymer chemists in synthesizing novel PPOEMA-based architectures with the knowledge of photonics engineers in device design and fabrication, it is possible to create highly efficient optical components for telecommunications, sensing, and data storage.

Materials Science and Biomedical Engineering: The development of PPOEMA-based biomaterials requires a close partnership between materials scientists and biomedical engineers. This collaboration can drive the design and testing of new materials for applications such as tissue engineering scaffolds, implantable devices with improved biocompatibility, and sophisticated drug delivery vehicles.

Computational Chemistry and Experimental Polymer Science: The use of computational modeling and simulation can accelerate the discovery of new PPOEMA-based materials with desired properties. By predicting the structure-property relationships of different polymer architectures, computational chemists can guide experimentalists in synthesizing the most promising candidates, thereby reducing the time and cost of research and development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, coupling a phenoxyethyl oxo intermediate (e.g., 2-oxo-2-phenoxyethanol) with 2-methylprop-2-enoic acid derivatives under basic conditions (e.g., potassium carbonate in acetone or ethanol at reflux) . Critical parameters include stoichiometric ratios, solvent polarity, and temperature control. Yield optimization may involve Design of Experiments (DOE) to test variables like catalyst concentration (e.g., 1–5 mol%) and reaction time (6–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm ester linkages (δ 4.0–4.5 ppm for –OCH2_2–) and α,β-unsaturated carbonyl groups (δ 5.5–6.5 ppm for acrylate protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns.
  • FTIR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1630 cm1^{-1} (acrylate C=C).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to limit inhalation exposure, as acrylate esters may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Exposure Monitoring : Airborne concentration checks against OELs (e.g., TWA 50 ppm for methyl methacrylate analogs) .
  • Emergency Procedures : Immediate eye washing and decontamination showers for skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, identical incubation times) to isolate variables.
  • Dose-Response Analysis : Test a broad concentration range (e.g., 0.1–100 µM) to identify threshold effects.
  • Mechanistic Studies : Use inhibitors or gene-editing tools (e.g., CRISPR) to validate target pathways. Contradictions may arise from differences in cell permeability or metabolite interference .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases) based on the acrylate group’s electrophilicity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic additions.
  • MD Simulations : Study solvation effects and conformational stability in aqueous vs. lipid bilayer environments.

Q. How can synthesis scalability be improved without compromising purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or polymer-supported catalysts) for easier separation .
  • Flow Chemistry : Continuous flow reactors enhance heat transfer and reduce side reactions.
  • Purification Optimization : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (e.g., ethanol/water mixtures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.